RM175 vs. AFAP51: Superior In Vivo Anti-Metastatic Efficacy in MCa Mammary Carcinoma
A direct head-to-head comparative study between RM175 (Ru(II)) and its isostructural osmium(II) analog AFAP51 revealed a striking functional divergence: while AFAP51 exhibited up to 6-fold greater in vitro potency against highly invasive MDA-MB-231 breast cancer cells, it failed to demonstrate any in vivo activity against MCa mammary carcinoma or reduce metastasis. In contrast, RM175 was active in vivo and significantly reduced metastasis [1]. This represents a qualitative difference in functional outcome that cannot be predicted from in vitro potency or structural similarity alone.
| Evidence Dimension | In vivo anti-metastatic activity in MCa mammary carcinoma model |
|---|---|
| Target Compound Data | Active; metastasis reduction observed |
| Comparator Or Baseline | AFAP51 (Os(II) analog): Inactive; no metastasis reduction |
| Quantified Difference | Qualitative: Active vs. Inactive in vivo |
| Conditions | MCa mammary carcinoma in vivo mouse model |
Why This Matters
This demonstrates that in vivo anti-metastatic efficacy is metal-center specific and cannot be inferred from in vitro cytotoxicity, making RM175 essential for metastasis-focused research where AFAP51 is functionally unsuitable.
- [1] Bergamo A, Masi A, Peacock AF, Habtemariam A, Sadler PJ, Sava G. In vivo tumour and metastasis reduction and in vitro effects on invasion assays of the ruthenium RM175 and osmium AFAP51 organometallics in the mammary cancer model. J Inorg Biochem. 2010;104(1):79-86. View Source
